



Technical Support Center: Optimizing GSK2556286 Dosage in Mouse Models

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Compound of Interest		
Compound Name:	GSK2556286	
Cat. No.:	B1650843	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GSK2556286** in mouse models of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2556286?

A1: **GSK2556286** is an orally active inhibitor of Mycobacterium tuberculosis that is dependent on cholesterol.[1] It functions by targeting Rv1625c, a membrane-bound adenylyl cyclase in the bacterium.[1][2][3] This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn reduces the metabolism of cholesterol, a critical carbon source for M. tuberculosis during infection.[1][3][4]

Q2: What is the recommended starting dosage for GSK2556286 in mice?

A2: A good starting point for monotherapy in chronic tuberculosis infection models is a dose of 10 mg/kg, administered via oral gavage.[4][5] Studies have shown that the maximal bactericidal effect in BALB/c mice is achieved at or below this dosage.[4][5] While higher doses have been tested, no significant increase in efficacy was observed with doses above 10 mg/kg in this model.[5]

Q3: In which mouse models has **GSK2556286** been shown to be effective?



A3: **GSK2556286** has demonstrated efficacy in several mouse models of tuberculosis, including BALB/c, C3HeB/FeJ, and C57BL/6 mice.[4][5] It is effective in both acute and chronic infection models.[5]

Q4: How should **GSK2556286** be administered to mice?

A4: The recommended route of administration is oral gavage (p.o.).[1][5]

Q5: What are the expected pharmacokinetic properties of **GSK2556286** in mice?

A5: At a dose of 10 mg/kg in BALB/c mice, the maximum plasma concentration (Cmax) is approximately 1.38 μ g/mL, and the area under the curve (AUC) is about 6.61 μ g*h/mL.[4][5] The compound has high oral bioavailability.[5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Suboptimal efficacy observed at standard dosage	Mouse strain-specific differences.	In C3HeB/FeJ mice, which form caseating granulomas, higher doses (e.g., 40 mg/kg) may be required to achieve significant bactericidal effects compared to BALB/c mice.[4]
Inappropriate infection model for the research question.	For evaluating bactericidal activity against a high bacterial burden, a subacute infection model in BALB/c mice may be more suitable.[4][5]	
Variability in experimental results	Issues with drug formulation and administration.	Ensure GSK2556286 is properly formulated for oral gavage. A common formulation is in 0.5% methylcellulose.[4] Consistent administration technique is crucial.
Differences in the M. tuberculosis strain used.	Be aware that the susceptibility to GSK2556286 can be influenced by the genetic background of the M. tuberculosis strain.[6]	
Concerns about potential toxicity	High dosage or prolonged treatment.	GSK2556286 has been shown to have an adequate safety profile in preclinical studies.[4] [7] However, if toxicity is suspected, consider reducing the dose or the frequency of administration. Single-dose and repeat-dose oral toxicity studies have been conducted in rats and monkeys.[4][5]



Quantitative Data Summary

Table 1: In Vivo Efficacy of **GSK2556286** Monotherapy in Chronic TB Infection Models (4 weeks of treatment)

Mouse Strain	Dosage (mg/kg, p.o.)	Mean Lung CFU (log10) Reduction vs. Untreated	Reference
BALB/c	10	Statistically significant, similar to isoniazid	[4][5]
BALB/c	>10	No significant improvement over 10 mg/kg	[5]
C3HeB/FeJ	10	Not significantly different from untreated	[4]
C3HeB/FeJ	40	Statistically significant vs. untreated	[4][5]

Table 2: Pharmacokinetic Parameters of GSK2556286 in Mice



Parameter	Value	Dose	Mouse Strain	Reference
Cmax	1.38 μg/mL	10 mg/kg (single dose)	BALB/c (uninfected)	[4][5]
AUClast	6.61 μg <i>h/mL</i>	10 mg/kg (single dose)	BALB/c (uninfected)	[4]
Cmax	6.76 μg/mL	50 mg/kg (repeated doses)	BALB/c (uninfected)	[5]
AUC0-∞	34.72 μgh/mL	50 mg/kg (repeated doses)	BALB/c (uninfected)	[5]
Clearance	9.02 mL/min/kg	1 mg/kg (i.v.)	Not Specified	[1]

Experimental Protocols

Protocol 1: Evaluation of **GSK2556286** Efficacy in a Chronic BALB/c Mouse Model of Tuberculosis

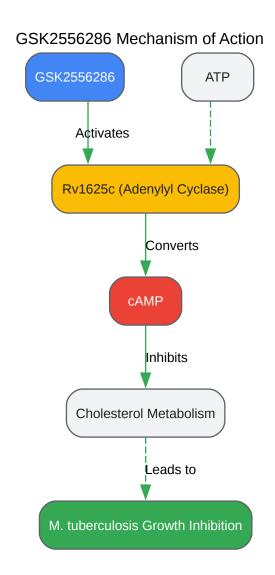
- Infection: Infect 6-week-old female BALB/c mice via aerosol with M. tuberculosis H37Rv to achieve a lung implantation of approximately 50-100 CFU.
- Pre-treatment Period: House the mice for 6 weeks to allow for the establishment of a chronic infection.
- Treatment Groups:
 - Vehicle control (e.g., 0.5% methylcellulose)
 - GSK2556286 (10 mg/kg)
 - Positive control (e.g., Isoniazid at 10 mg/kg)
- Drug Administration: Administer treatments daily via oral gavage for 4 weeks.
- Outcome Assessment: At the end of the treatment period, euthanize the mice, harvest the lungs, and homogenize the tissue. Plate serial dilutions of the lung homogenates on 7H11



agar plates.

• Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colonies to determine the CFU per lung. Compare the log10 CFU values between the treatment groups.

Visualizations



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Caption: Mechanism of action of **GSK2556286** in Mycobacterium tuberculosis.



Workflow for Chronic TB Efficacy Study **Experimental Setup** Aerosol Infection (M. tuberculosis H37Rv) 6-Week Chronic Phase Treatment Phase (4 Weeks) Group 1: Vehicle Group 2: GSK2556286 (10 mg/kg) Group 3: Isoniazid (10 mg/kg) Daily Oral Gavage Ana ysis Euthanasia & Lung Harvest Tissue Homogenization Serial Dilution & Plating

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Caption: Experimental workflow for evaluating **GSK2556286** in a chronic TB mouse model.



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